1-Isothiocyanato-9-(methylsulfenyl)-nonane
Overview
Description
1-Isothiocyanato-9-(methylsulfenyl)-nonane is a synthetic compound that is related to sulforaphane and erucin . It may display antioxidative activity .
Molecular Structure Analysis
The molecular formula of 1-Isothiocyanato-9-(methylsulfenyl)-nonane is C11H21NOS2 . The average mass is 247.421 Da and the monoisotopic mass is 247.106461 Da .Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm³ . Its boiling point is 423.1±18.0 °C at 760 mmHg . The vapour pressure is 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 65.1±3.0 kJ/mol . The flash point is 209.7±21.2 °C . The index of refraction is 1.537 . The molar refractivity is 72.2±0.5 cm³ .Scientific Research Applications
Glucosinolate Hydrolysis Products and Organic Synthesis
- Glucosinolate Hydrolysis : Glucosinolates, including compounds like 1-Isothiocyanato-9-(methylsulfenyl)-nonane, undergo hydrolysis to form isothiocyanates, which are of interest for their potential use in organic synthesis and biological activities. Methods for isolation and purification of these products have been developed for applications in organic synthesis (Vaughn & Berhow, 2004).
Antimutagenic and Anti-inflammatory Properties
- Isothiocyanates in Disease Prevention : Isothiocyanates, derived from cruciferous vegetables, have been extensively studied for their disease preventive and therapeutic effects, including anti-cancer and anti-inflammatory properties. They have been used in small human clinical trials for various diseases, suggesting their potential incorporation into disease mitigation efforts (Palliyaguru et al., 2018).
- Inhibition of Inflammatory Response : Sulforaphane, a compound structurally similar to 1-Isothiocyanato-9-(methylsulfenyl)-nonane, has been shown to inhibit the inflammatory response in human monocytes, suggesting potential applications in controlling inflammatory conditions (Reddy et al., 2015).
Cancer Research and Chemoprevention
- Role in Cancer Chemoprevention : Isothiocyanates have been linked to the chemoprevention of cancerogenesis, with a focus on compounds like sulforaphane demonstrating protective properties against tumor growth (Sołowiej et al., 2003).
- Inhibition of Mutagenicity : Compounds like sulphoraphene, related to isothiocyanates, have shown potential in inhibiting mutagenicity of food-derived heterocyclic amines, pointing towards their role as chemopreventive agents (Shishu et al., 2003).
Cellular Mechanisms and Biological Effects
- Inhibition of MMP-9 Expression : Research has shown that sulforaphane, similar in structure to 1-Isothiocyanato-9-(methylsulfenyl)-nonane, can inhibit MMP-9 expression and cell invasion in breast cancer cells, mediated by the suppression of the NF-κB pathway (Lee et al., 2013).
Nutritional and Therapeutic Applications
- Potential in COVID-19 Treatment : Sulforaphane, an isothiocyanate, has been suggested as a therapeutic value for COVID-19 treatment, highlighting the broad applications of isothiocyanate compounds in both nutrition and therapeutics (Bousquet et al., 2020).
properties
IUPAC Name |
1-isothiocyanato-9-methylsulfanylnonane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NS2/c1-14-10-8-6-4-2-3-5-7-9-12-11-13/h2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQZIGDIMJAFOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCCCCCCCN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001285558 | |
Record name | 1-Isothiocyanato-9-(methylthio)nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001285558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4430-40-4 | |
Record name | 1-Isothiocyanato-9-(methylthio)nonane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4430-40-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Isothiocyanato-9-(methylthio)nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001285558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.